molecular formula C8H10N2O2S B2689499 3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid CAS No. 889972-97-8

3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid

Cat. No.: B2689499
CAS No.: 889972-97-8
M. Wt: 198.24
InChI Key: GTQILRGACQTHAA-UHFFFAOYSA-N
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Description

3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid is a heterocyclic compound that contains both imidazole and thiazole rings

Mechanism of Action

Target of Action

Similar compounds have been shown to have potential anticancer properties , suggesting that they may target cancer cells or related pathways.

Mode of Action

It’s known that similar compounds react with n-alkylazomethine ylides by a [2+3] cycloaddition mechanism .

Biochemical Pathways

Similar compounds have been shown to have potential anticancer properties , suggesting that they may affect pathways related to cell growth and proliferation.

Pharmacokinetics

The compound’s molecular weight is 23470314 , which could potentially influence its bioavailability.

Result of Action

Similar compounds have been shown to have potential anticancer properties , suggesting that they may induce cell death or inhibit cell growth in cancer cells.

Action Environment

The compound’s melting point is between 210-212°c , which could potentially influence its stability under different environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α-halo ketone, followed by cyclization to form the thiazole ring. The imidazole ring is then formed through a subsequent cyclization step.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the imidazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiazole rings.

Scientific Research Applications

3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure with only the imidazole ring.

    Thiazole: Contains only the thiazole ring.

    Benzimidazole: Contains a fused benzene and imidazole ring system.

    Thiazolidine: A reduced form of thiazole.

Uniqueness

3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid is unique due to its fused imidazole and thiazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c11-7(12)2-1-6-5-10-3-4-13-8(10)9-6/h5H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQILRGACQTHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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